molecular formula C23H22N2O5 B2656479 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 898417-29-3

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B2656479
CAS RN: 898417-29-3
M. Wt: 406.438
InChI Key: ASYPNOGCBPTZNR-UHFFFAOYSA-N
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Description

The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The indole nucleus in the compound is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic . The compound also contains a pyran ring and a methoxyphenyl acetamide group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the indole and pyran moieties. Indole is known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

  • Antimicrobial Agent : This compound has been evaluated for its antibacterial and antifungal activities against various pathogenic microorganisms. Certain derivatives of the compound showed promising results in this area (Debnath & Ganguly, 2015).

  • Neuroprotective Effects : It has been synthesized and evaluated for its effects against acetylcholinesterase and butylcholinesterase. One derivative exhibited high acetylcholinesterase inhibitory activity and some compounds showed significant neuroprotective effects against oxidative stress (Sameem et al., 2017).

  • Inhibition of Fatty Acid Synthesis : Chloroacetamides, which include derivatives of this compound, are used as herbicides and have been studied for their effect on fatty acid synthesis in green algae (Weisshaar & Böger, 1989).

  • Antioxidant Activity : Novel coordination complexes constructed from pyrazole-acetamide derivatives of this compound have been synthesized and evaluated for their significant antioxidant activity (Chkirate et al., 2019).

  • Chemoselective Acetylation : It has been used in the chemoselective acetylation of 2-aminophenol for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Cytotoxic Activity : Certain derivatives of this compound have been synthesized and tested for their cytotoxic activity on various cancer cell lines (Al-Sanea et al., 2020).

  • Synthesis of Heterocyclic Derivatives : The compound has been utilized in the synthesis of various heterocyclic derivatives, which have shown potential anti-inflammatory activity (Rani, Srivastava & Kumar, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives are known to bind with high affinity to multiple receptors , but without specific studies on this compound, it’s difficult to predict its mechanism of action.

properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-7-4-6-17(11-18)24-23(27)15-30-22-14-29-19(12-21(22)26)13-25-10-9-16-5-2-3-8-20(16)25/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPNOGCBPTZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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